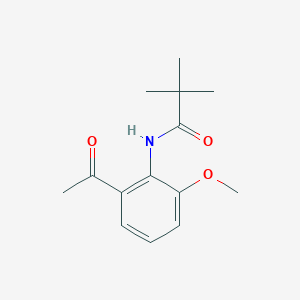

N-(2-Acetyl-6-methoxyphenyl)pivalamide

Description

BenchChem offers high-quality N-(2-Acetyl-6-methoxyphenyl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Acetyl-6-methoxyphenyl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

N-(2-acetyl-6-methoxyphenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C14H19NO3/c1-9(16)10-7-6-8-11(18-5)12(10)15-13(17)14(2,3)4/h6-8H,1-5H3,(H,15,17) |

InChI Key |

YGXWLWNBYVGTIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Computational and Theoretical Investigations of N 2 Acetyl 6 Methoxyphenyl Pivalamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like N-(2-Acetyl-6-methoxyphenyl)pivalamide.

Optimized Geometries and Electronic Structure Elucidation

The first step in a DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. Using a functional such as B3LYP combined with a basis set like 6-31G(d,p), the bond lengths, bond angles, and dihedral angles of N-(2-Acetyl-6-methoxyphenyl)pivalamide are determined. These calculations provide a precise three-dimensional model of the molecule. The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated, offering insights into the molecule's polarity and charge distribution.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as around the oxygen atoms of the acetyl and methoxy (B1213986) groups. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. This map provides a clear visual representation of the molecule's reactive sites. nih.gov

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the C=O (carbonyl) and N-H (amide) bonds can be predicted.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a powerful technique for structure elucidation. DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. mdpi.com These theoretical shifts, when compared with experimental spectra, can confirm the molecular structure and aid in the assignment of signals to specific atoms.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and bonds, MD simulations can explore the conformational space of N-(2-Acetyl-6-methoxyphenyl)pivalamide. This is particularly important for understanding the flexibility of the molecule, such as the rotation around the amide bond and the orientation of the pivaloyl and acetyl groups. These simulations can reveal the most populated conformations and the energy barriers between them, providing a more complete understanding of the molecule's dynamic nature in different environments, such as in solution. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices

Beyond the global reactivity descriptors derived from FMO analysis, local reactivity can be assessed using various quantum chemical descriptors. Fukui functions, for example, can identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These indices provide a more detailed picture of reactivity at the atomic level, complementing the insights gained from ESP maps and FMO analysis.

Comparative Computational Studies with Structural Analogues

A comprehensive review of available scientific literature reveals a notable absence of direct computational and theoretical investigations specifically focused on N-(2-Acetyl-6-methoxyphenyl)pivalamide. Consequently, a direct comparative study with its structural analogues, based on published data, cannot be constructed at this time.

However, computational studies on closely related structural analogues provide valuable insights into the likely molecular geometries, electronic properties, and intramolecular interactions that would be characteristic of N-(2-Acetyl-6-methoxyphenyl)pivalamide. By examining these analogues, we can infer the expected computational profile of the target molecule.

For the purpose of this comparative discussion, we will consider N-(2-Acetylphenyl)acetamide as a key structural analogue. This molecule shares the core N-acetylphenylamide scaffold but lacks the methoxy group at the 6-position and has an acetyl group in place of the pivaloyl group. Another relevant, albeit more distant, analogue for which computational data is available is N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659), which, despite the presence of a thio-urea linkage, provides a reference for the computational treatment of similar molecular frameworks.

Detailed Research Findings

Computational studies on N-(2-Acetylphenyl)acetamide have highlighted the presence of a significant intramolecular hydrogen bond. researchgate.net This interaction occurs between the amide proton (N-H) and the oxygen atom of the ortho-acetyl group, leading to a planar conformation of the molecule. researchgate.net This planarity is a critical feature that influences the compound's electronic properties and potential intermolecular interactions.

Theoretical calculations, typically employing Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory, are standard for this class of compounds. nih.gov Such studies on analogues like N-((4-acetyl phenyl) carbamothioyl) pivalamide have focused on determining frontier molecular orbital energies (HOMO and LUMO) to understand the molecule's reactivity. nih.gov For instance, a smaller HOMO-LUMO energy gap is generally indicative of higher chemical reactivity. nih.gov

While specific values for N-(2-Acetyl-6-methoxyphenyl)pivalamide are not available, it is anticipated that the presence of the electron-donating methoxy group at the ortho-position would influence the electronic properties compared to the unsubstituted analogue, N-(2-acetylphenyl)pivalamide. The steric bulk of the pivaloyl group is also expected to play a role in the fine-tuning of the molecular geometry and the strength of the intramolecular hydrogen bond.

Comparative Data Tables

The following tables are constructed based on available data for structural analogues to provide a framework for the anticipated properties of N-(2-Acetyl-6-methoxyphenyl)pivalamide.

Table 1: Comparison of Key Structural and Electronic Features

| Compound | Key Structural Feature | Investigated Computational Parameters | Reference |

| N-(2-Acetylphenyl)acetamide | Planar conformation due to intramolecular N-H···O hydrogen bond | Molecular geometry, intramolecular hydrogen bonding | researchgate.net |

| N-((4-acetyl phenyl) carbamothioyl) pivalamide | Thio-urea linkage with intramolecular hydrogen bonding | DFT (B3LYP/6-31G(d,p)), HOMO-LUMO energy gap, molecular geometry | nih.govresearchgate.net |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | - | DFT (B3LYP/6-311G(d,p)), HOMO-LUMO energy gap | nih.gov |

Table 2: Representative Frontier Molecular Orbital Energies of an Analogue

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 | B3LYP/6-311G(d,p) | nih.gov |

It is important to reiterate that the data presented above is for structural analogues and serves as a predictive framework in the absence of direct computational studies on N-(2-Acetyl-6-methoxyphenyl)pivalamide. Future theoretical investigations are necessary to elucidate the specific computational and electronic properties of the title compound and to validate these comparative inferences.

Chemical Reactivity and Transformation Pathways of N 2 Acetyl 6 Methoxyphenyl Pivalamide

Reactions at the Acetyl Moiety (e.g., condensation, oxidation, reduction)

The acetyl group, a methyl ketone attached to the phenyl ring, is a versatile functional group that can undergo a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

Condensation Reactions: The acetyl group can participate in condensation reactions with various reagents. For instance, in the presence of a base or acid catalyst, it can react with aldehydes or ketones in an aldol-type condensation to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones. With amines, it can form imines or enamines, which are valuable intermediates in organic synthesis. For example, 2-aminoacetophenone (B1585202) is known to undergo self-condensation to form quinoline (B57606) derivatives. wikipedia.org Similarly, condensation of 2-hydroxyacetophenone (B1195853) with chiral diamines has been used to prepare optically active Schiff-base ligands. bldpharm.com

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. A common method for the oxidation of acetophenone (B1666503) to benzoic acid is the haloform reaction, which involves the use of a halogen in the presence of a base. arkat-usa.org Alternatively, other oxidizing agents like potassium permanganate (B83412) or chromic acid can also be employed. The Dakin oxidation is a specific reaction for ortho- or para-hydroxyacetophenones, converting the acetyl group into a hydroxyl group, which is not directly applicable here but illustrates the reactivity of the acetyl group. frontiersin.org

Reduction Reactions: The acetyl group is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reagent can influence the selectivity of the reduction, especially in the presence of other reducible functional groups. For instance, catalytic hydrogenation can also be employed for this reduction.

Reactivity of the Pivalamide (B147659) Functional Group (e.g., acyl exchange, hydrolysis)

The pivalamide functional group, a tertiary amide, is generally more resistant to chemical transformations compared to primary or secondary amides due to the steric hindrance of the bulky tert-butyl group. However, under specific conditions, it can undergo reactions such as acyl exchange and hydrolysis.

Acyl Exchange: Acyl exchange, or transamidation, involves the replacement of the amine portion of the amide with another amine. This reaction is typically challenging for sterically hindered amides like pivalamides and often requires harsh conditions or specific catalysts. The N-acetyl groups in chitin, for example, can undergo transamidation with various amines. arkat-usa.org

Hydrolysis: The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental reaction. nih.govresearchgate.net Due to the steric hindrance of the pivaloyl group, the hydrolysis of N-(2-Acetyl-6-methoxyphenyl)pivalamide is expected to be slower than that of less hindered amides and typically requires forcing conditions, such as prolonged heating in the presence of strong acids or bases. frontiersin.orgumich.edumasterorganicchemistry.com The mechanism of hydrolysis differs under acidic and basic conditions. In acidic hydrolysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H2SO4), heat | 2-Amino-3-methoxyacetophenone and pivalic acid |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), heat | 2-Amino-3-methoxyacetophenone and sodium pivalate |

Electrophilic and Nucleophilic Substitution on the Phenyl Ring

The phenyl ring of N-(2-Acetyl-6-methoxyphenyl)pivalamide is substituted with three groups: an acetyl group, a methoxy (B1213986) group, and a pivalamido group. The positions of these substituents direct further electrophilic or nucleophilic substitution reactions. The interplay of their electronic effects (both inductive and resonance) and steric hindrance determines the regioselectivity of these reactions. wikipedia.orglumenlearning.commasterorganicchemistry.comnih.gov

Electrophilic Aromatic Substitution: The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. The pivalamido group (-NHCOC(CH3)3) is also an activating ortho-, para-director, although its activating effect is moderated by the electron-withdrawing nature of the carbonyl group. The acetyl group (-COCH3) is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. Given the positions of the existing substituents, the potential sites for electrophilic attack are limited and sterically hindered. The positions ortho and para to the activating methoxy and pivalamido groups are already substituted or sterically blocked.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The acetyl group is electron-withdrawing, which could potentially activate the ring for nucleophilic attack, particularly at the positions ortho and para to it. However, the absence of a good leaving group on the ring makes this type of reaction unlikely under standard conditions.

Metal-Catalyzed Derivatizations

Metal-catalyzed reactions have become powerful tools for the functionalization of aromatic compounds. For N-(2-Acetyl-6-methoxyphenyl)pivalamide, metal-catalyzed cross-coupling and C-H activation reactions represent potential pathways for further derivatization.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. khanacademy.org To participate in these reactions, the phenyl ring would typically need to be functionalized with a halide or triflate leaving group. For instance, if a halogen were introduced onto the phenyl ring, it could then undergo a variety of palladium-catalyzed cross-coupling reactions.

C-H Activation: Direct C-H activation is an increasingly important strategy for the functionalization of arenes, avoiding the need for pre-functionalization. Rhodium-catalyzed C-H activation has been shown to be effective for the olefination and vinylation of acetanilides. arkat-usa.orgchemistrysteps.comorientjchem.orglew.ro The pivalamido group in N-(2-Acetyl-6-methoxyphenyl)pivalamide could potentially act as a directing group for ortho-C-H activation, although the existing substitution pattern might sterically hinder this approach.

| Catalytic System | Reaction Type | Potential Outcome |

| Palladium(0) with appropriate ligands and a base | Cross-coupling (e.g., Suzuki, Heck) | Arylation, vinylation, or amination at a halogenated position |

| Rhodium(III) catalyst | C-H activation/annulation | Functionalization at an available C-H bond on the phenyl ring |

Regiochemical and Stereochemical Control in Novel Reactions

Achieving regiochemical and stereochemical control is a central theme in modern organic synthesis. For N-(2-Acetyl-6-methoxyphenyl)pivalamide, the existing substitution pattern presents both challenges and opportunities for controlling the outcome of new reactions.

Regiochemical Control: The regioselectivity of reactions on the phenyl ring is dictated by the directing effects of the existing substituents. orientjchem.org The steric bulk of the pivaloyl group and the ortho-acetyl and methoxy groups will play a significant role in directing incoming reagents to the less hindered positions. For instance, in electrophilic substitution reactions, any potential attack would likely be directed to the less sterically hindered positions that are activated by the methoxy and pivalamido groups, though these are already substituted.

Stereochemical Control: Stereochemical control can be relevant in reactions involving the acetyl group. For example, the reduction of the acetyl ketone to a secondary alcohol creates a chiral center. The use of chiral reducing agents could lead to the formation of one enantiomer in excess. Similarly, in aldol (B89426) condensation reactions involving the acetyl group, the stereochemistry of the newly formed stereocenters can be influenced by the reaction conditions and the use of chiral catalysts. Stereoselective multicomponent coupling reactions of ketones have been developed, which could be applicable to the acetyl group of the title compound. nih.govrsc.orgnih.gov

Future Prospects and Emerging Research Directions for N 2 Acetyl 6 Methoxyphenyl Pivalamide Research

Development of Sustainable Synthetic Methodologies

The future synthesis of N-(2-Acetyl-6-methoxyphenyl)pivalamide will likely be guided by the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials. Current amide synthesis often relies on stoichiometric activating agents, which generates significant waste. Future research could explore several sustainable alternatives.

Catalytic Amidation: A primary goal will be the development of catalytic direct amidation methods. Research into metal-free organocatalytic systems, such as those using bicyclic guanidines, has shown promise for forming N-aryl amides under mild conditions. nih.gov Another avenue involves heterogeneous catalysts, like activated silica (B1680970), which can facilitate direct amide bond formation and are easily recoverable, simplifying purification. whiterose.ac.uk

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route. Enzymes, such as Candida antarctica lipase B (CALB), have been successfully used for direct amidation in green solvents like cyclopentyl methyl ether. nih.gov Developing an enzymatic pathway for N-(2-Acetyl-6-methoxyphenyl)pivalamide would represent a significant advancement in sustainable production. nih.gov

Atom-Economical Pathways: Exploring reaction pathways that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Methodologies like the catalytic ring-opening of lactones with aromatic amines present a 100% atom-economical route to certain N-aryl amides and could inspire novel synthetic strategies. nih.govulisboa.pt

Future synthetic protocols would ideally be characterized by high yields, minimal purification steps, and the use of renewable resources, aligning with modern standards for chemical manufacturing.

Exploration of Solid-State Chemistry and Polymorphism

The arrangement of molecules in the solid state dictates crucial material properties, including solubility, stability, and bioavailability, which is of paramount importance in the pharmaceutical industry. mt.comnih.gov The study of polymorphism—the ability of a compound to exist in multiple crystalline forms—is therefore a critical area of future research for N-(2-Acetyl-6-methoxyphenyl)pivalamide.

Polymorph Screening and Characterization: A systematic screening for different polymorphs of N-(2-Acetyl-6-methoxyphenyl)pivalamide using various crystallization techniques (e.g., multi-solvent crystallization, sublimation, grinding) is a necessary first step. nih.gov Each identified polymorph would require thorough characterization of its physicochemical properties. mt.com

Crystal Structure Analysis: Single-crystal X-ray diffraction will be essential to determine the precise three-dimensional arrangement of molecules. This analysis will reveal key structural information, such as the planarity of the amide group, torsion angles, and the presence of intra- and intermolecular interactions.

Hirshfeld Surface Analysis: To gain a deeper understanding of the intermolecular interactions that govern crystal packing, Hirshfeld surface analysis is an invaluable tool. mdpi.comnih.gov This computational method allows for the visualization and quantification of different types of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces). nih.govmdpi.com By mapping properties like normalized contact distance (dnorm) onto the Hirshfeld surface, researchers can identify and rank the significance of interactions responsible for the crystal's supramolecular architecture. nih.gov This insight is fundamental for crystal engineering and predicting solid-state behavior.

The data gathered from these studies would create a comprehensive picture of the compound's solid-state landscape, which is vital for any potential application in materials science or pharmaceuticals.

Integration into Advanced Functional Materials (e.g., organic electronics, sensors)

The unique electronic and structural features of N-(2-Acetyl-6-methoxyphenyl)pivalamide make it an intriguing candidate for incorporation into advanced functional materials. The interplay between the electron-withdrawing acetyl group, the electron-donating methoxy (B1213986) group, and the conformationally influential pivalamide (B147659) group could give rise to novel properties.

Organic Electronics: The aromatic core and conjugated acetyl group suggest potential utility in organic electronics. Future research could explore its properties as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a host material for phosphorescent emitters. The bulky pivaloyl group could be leveraged to control intermolecular packing and prevent undesirable aggregation, potentially improving device efficiency and stability.

Chemical Sensors: The molecule contains several potential binding sites (carbonyl oxygens, amide nitrogen). This suggests that it could be developed into a chemosensor. Research could focus on integrating this molecule into sensor arrays where binding to a specific analyte (ion or small molecule) would induce a conformational change, leading to a detectable shift in its fluorescence, absorbance, or electronic properties.

Complex Molecular Architectures: Pivalamides are known to act as effective directing groups in transition-metal-catalyzed C-H activation reactions, enabling the precise functionalization of aromatic rings. acs.orgmdpi.comchemrxiv.org This opens a pathway for using N-(2-Acetyl-6-methoxyphenyl)pivalamide as a versatile intermediate to construct more complex, multi-aryl systems with tailored three-dimensional structures for applications in materials science and medicinal chemistry. chemrxiv.orggu.se

Synergistic Experimental and Computational Research Paradigms

The advancement of research on N-(2-Acetyl-6-methoxyphenyl)pivalamide can be greatly accelerated by integrating experimental work with computational chemistry. jstar-research.comyoutube.com This synergistic approach allows for the prediction of molecular properties, guiding experimental design and providing deeper insight into observed results. mit.eduaaai.org

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of properties before synthesis even begins. mdpi.com This includes optimizing molecular geometry, calculating vibrational frequencies (to compare with IR and Raman spectra), and determining electronic properties like HOMO-LUMO energy gaps, which are relevant for electronic applications. researchgate.net Furthermore, DFT is a powerful tool for studying the energetics of intramolecular hydrogen bonds, which may exist between the amide N-H and the ortho-acetyl oxygen, influencing the molecule's conformation and reactivity. rsc.orgias.ac.in

Predictive Modeling for Materials Design: Computational models can predict how molecules will pack in a crystal, offering clues to potential polymorphs. tandfonline.com By combining experimental data with computational predictions, researchers can build a robust understanding of structure-property relationships. bioengineer.org

Reaction Mechanism Investigation: Computational chemistry can elucidate reaction pathways for novel synthetic routes, helping to optimize conditions by identifying transition states and calculating activation energies. jstar-research.com

This integrated workflow, where computational predictions inform experimental efforts and experimental results refine computational models, creates a powerful feedback loop that can accelerate the discovery and development of new applications for N-(2-Acetyl-6-methoxyphenyl)pivalamide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Acetyl-6-methoxyphenyl)pivalamide, and how can reaction conditions be optimized?

- Methodological Answer : A robust synthesis involves alkylation or acylation of precursor aryl amines. For example, N-(3-hydroxyphenyl)pivalamide can be methylated using methyl iodide (MeI) in acetone under reflux with potassium carbonate (K₂CO₃) as a base, achieving 91% yield . Optimization includes controlling stoichiometry (e.g., 4.0 equiv MeI) and reaction time (3 hours). Similar protocols can be adapted for introducing the acetyl group at the 2-position by substituting MeI with acetyl chloride or anhydride.

Q. What spectroscopic techniques are most effective for characterizing N-(2-Acetyl-6-methoxyphenyl)pivalamide?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, N-(3,4-dimethoxyphenethyl)pivalamide shows distinct aromatic proton signals at δ 6.7–6.8 ppm and tert-butyl protons at δ 1.15 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving acetyl and methoxy group orientations .

Advanced Research Questions

Q. How does the choice of lithiation agent influence regioselectivity in functionalizing pivalamide derivatives?

- Methodological Answer : Lithiation agents like n-BuLi vs. t-BuLi significantly alter regioselectivity. For N-[2-(4-methoxyphenyl)ethyl]pivalamide, n-BuLi at -20°C–0°C promotes ring substitution (92% yield), whereas t-BuLi at lower temperatures favors α-substitution. This divergence is attributed to steric effects and temperature-dependent deprotonation pathways .

Q. What strategies resolve contradictions in reaction outcomes during catalytic C–H activation of pivalamide derivatives?

- Methodological Answer : Kinetic studies using the initial rate method clarify reaction mechanisms. For example, in Rh(III)-catalyzed C–H alkenylation, plotting log(rate) vs. log(concentration) identifies reaction orders. Contradictions between catalytic systems (e.g., Pd vs. Rh) can be addressed by comparing activation barriers or ligand effects .

Q. How can heterocyclization reactions be designed using N-(2-Acetyl-6-methoxyphenyl)pivalamide as a precursor?

- Methodological Answer : Reacting with thiourea derivatives in absolute ethanol facilitates hydrazine substitution, followed by heterocyclization with diethyl carbonate in THF. For example, N-[2-(5-oxo-3-thioxo-triazolidinyl)phenyl]pivalamide forms via sequential nucleophilic attack and cyclization, confirmed by LC-MS and NMR .

Key Considerations

- Contradictions in Data : Conflicting regioselectivity in lithiation (e.g., ring vs. α-substitution) can arise from solvent polarity, base strength, or temperature. Systematic screening of conditions is advised .

- Safety : While N-(2-Acetyl-6-methoxyphenyl)pivalamide itself is not explosive, related perchlorate salts (e.g., Fe(ClO₄)₃) must be handled cautiously in hydrated form to avoid shock sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.